2H-benzo[3,4-d]1,3-dioxolen-5-yl{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amin e
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Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, an indoline moiety, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and indoline intermediates. These intermediates are then subjected to sulfonation and methylation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include sulfuric acid, methylsulfonyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and verify the compound’s identity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YL)-1-(METHYLSULFONYL)-5-INDOLINECARBOXAMIDE
- N-(1,3-BENZODIOXOL-5-YL)-1-(METHYLSULFONYL)-5-INDOLINECARBOXYLIC ACID
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H16N2O6S2 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C16H16N2O6S2/c1-25(19,20)18-7-6-11-8-13(3-4-14(11)18)26(21,22)17-12-2-5-15-16(9-12)24-10-23-15/h2-5,8-9,17H,6-7,10H2,1H3 |
InChI Key |
CCZKASPHQXMCGH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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